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Introduction
Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a

receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and

extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in

various diseases, including cancer and fibrosis, making it an attractive target for therapeutic

intervention. This document provides detailed application notes and protocols for the use of

Ddr1-IN-6 in kinase profiling studies, including its biochemical and cellular characterization, as

well as its effects on downstream signaling pathways.

Biochemical Profile of Ddr1-IN-6
Ddr1-IN-6 demonstrates high potency against its primary target, DDR1. Biochemical assays

have established its inhibitory activity at the nanomolar level.

Target Assay Type IC50 (nM)

DDR1 Biochemical Kinase Assay 9.72

DDR1b (Y513)

Autophosphorylation
Cell-Based Assay 9.7
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Table 1: Biochemical Potency of Ddr1-IN-6. This table summarizes the half-maximal inhibitory

concentration (IC50) of Ddr1-IN-6 against purified DDR1 kinase and its ability to inhibit

autophosphorylation in a cellular context.

Kinase Selectivity Profile
A comprehensive kinase selectivity profile for Ddr1-IN-6 across a broad panel of kinases is not

publicly available at this time. For comparison, a similar selective DDR1 inhibitor, DDR1-IN-1,

was profiled against a panel of 451 kinases and demonstrated high selectivity for DDR1.[3][4] It

is recommended that researchers perform their own comprehensive kinase profiling, such as a

KinomeScan, to fully characterize the selectivity of Ddr1-IN-6 for their specific research needs.

DDR1 Signaling Pathway
DDR1 is activated by collagen, which triggers its dimerization and autophosphorylation,

initiating downstream signaling cascades. Key pathways activated by DDR1 include the

MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and

migration.[5][6]
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DDR1 Signaling Pathway and Inhibition by Ddr1-IN-6.
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Experimental Protocols
The following are detailed protocols for evaluating the activity of Ddr1-IN-6.

In Vitro Kinase Assay
This protocol is designed to determine the IC50 of Ddr1-IN-6 against purified DDR1 kinase.
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Workflow for an In Vitro Kinase Assay.
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Recombinant human DDR1 (active)

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

Ddr1-IN-6

DMSO (vehicle control)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

96-well or 384-well assay plates

Procedure:

Prepare a serial dilution of Ddr1-IN-6 in DMSO. A typical starting concentration range is 10

µM to 0.1 nM.

In the assay plate, add Ddr1-IN-6 dilutions or DMSO (for control wells).

Add the DDR1 enzyme and substrate to each well.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near

the Km for DDR1.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction and measure kinase activity using a suitable detection method, such as the

ADP-Glo™ assay, which quantifies the amount of ADP produced.

Calculate the percent inhibition for each Ddr1-IN-6 concentration relative to the DMSO

control.
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Plot the percent inhibition against the logarithm of the Ddr1-IN-6 concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based DDR1 Autophosphorylation Assay
This protocol measures the ability of Ddr1-IN-6 to inhibit collagen-induced DDR1

autophosphorylation in cells.
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Workflow for Western Blot Analysis of DDR1 Phosphorylation.
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Materials:

Cell line expressing DDR1 (e.g., T47D, U2OS)

Cell culture medium and serum

Ddr1-IN-6

DMSO

Collagen I (e.g., from rat tail)

PBS (phosphate-buffered saline)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792), anti-DDR1, anti-β-actin (loading

control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed cells in culture plates and grow to 70-80% confluency.

Serum-starve the cells overnight.

Pre-treat the cells with various concentrations of Ddr1-IN-6 or DMSO for 1-2 hours.[7][8]
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Stimulate the cells with collagen I (e.g., 50 µg/mL) for 90 minutes.[7]

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with antibodies for total DDR1 and a loading control (e.g.,

β-actin) to ensure equal protein loading.

Downstream Signaling Pathway Analysis
To investigate the effect of Ddr1-IN-6 on downstream signaling, the same western blot protocol

as above can be used, with primary antibodies targeting key phosphorylated and total proteins

in the MAPK/ERK and PI3K/Akt pathways.

Recommended Antibodies:

MAPK/ERK Pathway: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

PI3K/Akt Pathway: anti-phospho-Akt (Ser473), anti-Akt

By analyzing the phosphorylation status of these downstream effectors in the presence of

varying concentrations of Ddr1-IN-6, researchers can elucidate the functional consequences of

DDR1 inhibition in their model system.
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Conclusion
Ddr1-IN-6 is a valuable research tool for investigating the role of DDR1 in health and disease.

Its high potency and selectivity (though comprehensive profiling is recommended) make it

suitable for a range of in vitro and cell-based assays. The protocols provided here offer a

starting point for characterizing the effects of Ddr1-IN-6 on DDR1 activity and downstream

signaling pathways. Further studies are warranted to fully explore its therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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